molecular formula C8H6N4O3 B3030176 2-Amino-6-nitroquinazolin-4(3H)-one CAS No. 87597-83-9

2-Amino-6-nitroquinazolin-4(3H)-one

Cat. No.: B3030176
CAS No.: 87597-83-9
M. Wt: 206.16
InChI Key: AFQWWNVKKIMPGC-UHFFFAOYSA-N
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Description

2-Amino-6-nitroquinazolin-4(3H)-one is a chemically sophisticated quinazolinone derivative offered as a key intermediate for advanced pharmaceutical and antimicrobial research. The quinazolin-4(3H)-one scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities . This particular compound integrates two functional modifications—an amino group at the 2-position and a nitro group at the 6-position—that are independently associated with enhanced bioactive properties. Research into analogous 2-aminoquinazolin-4(3H)-one derivatives has identified potent inhibitory activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), showcasing the scaffold's relevance in antiviral discovery . Furthermore, systematic studies on 2-(amino)quinazolin-4(3H)-one compounds have demonstrated exceptional, sub-micromolar efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their significant potential as leads for novel antibacterial agents . The structural features of this compound also make it a valuable precursor in synthetic chemistry for constructing more complex molecular architectures, such as hybrids with other pharmacophores like thiazole rings, which have been explored for their cytotoxic effects against various human cancer cell lines . This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-nitro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N4O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H3,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQWWNVKKIMPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354733
Record name 2-Amino-6-nitro-4(3H)-quinazolone
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Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-83-9
Record name 2-Amino-6-nitro-4(3H)-quinazolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87597-83-9
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Chemical Reactivity and Transformations of 2 Amino 6 Nitroquinazolin 4 3h One

Reactivity of the Nitro Group at Position 6

The nitro group at the C-6 position of the quinazolinone ring is a key site for chemical modification, primarily through reduction to an amino group or by participating in nucleophilic aromatic substitution reactions.

Reduction Reactions to Form Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation, yielding 2,6-diaminoquinazolin-4(3H)-one. This reaction is a critical step in the synthesis of various biologically active compounds. A common method for this reduction involves the use of sodium dithionite. For example, 6-aminoquinazolin-4(3H)-one can be synthesized from 6-nitroquinazolin-4(3H)-one. nih.gov The resulting amino group can then undergo further reactions to introduce diverse functionalities.

The general transformation can be represented as follows:

Table 1: Reduction of 2-Amino-6-nitroquinazolin-4(3H)-one
Starting MaterialReagentProduct
This compoundSodium Dithionite (Na2S2O4)2,6-Diaminoquinazolin-4(3H)-one

Nucleophilic Aromatic Substitution Reactions at C-6

The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This allows for the displacement of the nitro group by various nucleophiles, providing a route to a wide array of 6-substituted quinazolinone derivatives. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups like the nitro group. libretexts.org

Reactivity of the Amino Group at Position 2

The amino group at the C-2 position is a versatile handle for introducing a variety of substituents through reactions such as acylation and condensation with aldehydes.

Acylation Reactions

The amino group at position 2 readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is a common strategy to modify the properties of the parent compound. For instance, N-acylated amino acids can be synthesized through the Schotten-Baumann reaction, though enzymatic methods are being explored as a greener alternative. nih.gov

Derivatization with Aldehydes (e.g., Schiff Base Formation)

The primary amino group at C-2 can condense with aldehydes to form Schiff bases, also known as imines. iitk.ac.in This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. iitk.ac.in Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and often exhibit their own biological activities. nih.gov The formation of Schiff bases is influenced by factors such as the basicity of the amine and steric hindrance. iitk.ac.in

A general scheme for Schiff base formation is shown below:

Table 2: Schiff Base Formation from this compound
Reactant 1Reactant 2Product Type
This compoundAldehyde (R-CHO)Schiff Base (Imine)

Reactivity of the Quinazolinone Ring System

The quinazolinone ring itself is a stable heterocyclic system. nih.gov It is generally resistant to oxidation and hydrolysis under mild conditions. nih.gov However, the lactam function within the ring can be cleaved under more drastic conditions, such as boiling in strong acidic or alkaline solutions. nih.gov The pyrimidine (B1678525) part of the quinazolinone ring system can also undergo reactions. For instance, the hydroxyl group in 4(3H)-quinazolinones can be substituted by a chlorine atom upon heating with phosphoryl chloride. nih.gov

Oxidative Transformations

Comprehensive research detailing the specific oxidative transformations of this compound is not extensively available in the current scientific literature. While studies on the oxidation of the broader quinazoline (B50416) class exist, often leading to the formation of the 4-oxo functionality, the behavior of the pre-formed 2-amino-6-nitro substituted ring system under various oxidative conditions remains an area requiring further investigation. The presence of the electron-withdrawing nitro group is generally known to deactivate the aromatic system, potentially rendering it more resistant to certain oxidative reactions compared to unsubstituted or electron-rich analogs. Conversely, the amino group at the 2-position could be susceptible to oxidation, but specific products and reaction mechanisms have not been documented.

Photo-Reactivity and DNA Photocleavage Mechanisms

The photo-reactivity of the 6-nitroquinazolinone core, a structure closely related to this compound, has been the subject of detailed investigation, particularly concerning its ability to induce DNA damage upon photoirradiation. These studies provide significant insight into the potential photochemical behavior of the title compound.

Research on simple quinazolin-4(3H)-ones has demonstrated that appropriately substituted derivatives can serve as potent photosensitizers. nih.gov Specifically, the compound 6-Nitroquinazolin-4(3H)-one , which lacks the 2-amino group but shares the key nitro-aromatic system, has been identified as a highly effective DNA photocleaver. nih.gov

Studies involving the irradiation of various quinazolin-4(3H)-one derivatives in the presence of pBR322 plasmid DNA have shown that the 6-nitro derivative is particularly potent. nih.gov The key findings from this research are summarized below:

Effective Light Source : The DNA photocleavage activity of 6-Nitroquinazolin-4(3H)-one is most pronounced when irradiated with UVA light (365 nm). nih.gov

Concentration and Time Dependence : The extent of DNA damage is dependent on both the concentration of the quinazolinone compound and the duration of light exposure. nih.gov

Role of Reactive Oxygen Species (ROS) : The mechanism of photocleavage is linked to the generation of reactive oxygen species. The substitution pattern on the quinazolinone ring plays a crucial role in the type and efficiency of ROS production. nih.gov For nitro-substituted derivatives, the process is believed to involve photoinduced electron transfer, leading to the formation of superoxide (B77818) radicals and other damaging species that interact with the DNA backbone.

The ability of 6-Nitroquinazolin-4(3H)-one to act as a photosensitizer and induce DNA cleavage highlights a significant area of its chemical reactivity. This photo-destructive potential has been demonstrated in vitro against various cell lines, including glioblastoma and melanoma cells, upon combination with UVA irradiation. nih.gov The introduction of a 2-amino group, as in the title compound, would likely modulate this activity by altering the electronic properties and photosensitizing potential of the molecule, though specific studies are pending.

Data Tables

Table 1: Photoreactivity of 6-Nitroquinazolin-4(3H)-one

Parameter Finding Source
Compound 6-Nitroquinazolin-4(3H)-one nih.gov
Activity Effective DNA photocleaver nih.gov
Optimal Condition UVA light irradiation nih.gov
Dependency Concentration and time-dependent nih.gov
Mechanism Involves Reactive Oxygen Species (ROS) nih.gov

Compound Index

Derivatization Strategies and Analogue Synthesis of 2 Amino 6 Nitroquinazolin 4 3h One

Structure-Activity Relationship (SAR) Guiding Principles in Quinazolinone Design

The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. nih.gov SAR studies are crucial in identifying the key structural features required for a desired biological effect, thereby guiding the synthesis of more potent and selective analogues.

Substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring have been identified as critical for modulating biological activity. nih.govnih.gov

Position 2: The substituent at the C-2 position plays a significant role in defining the pharmacological properties of quinazolinone derivatives. The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov For instance, the introduction of a styryl group at the second position has been shown to enhance chemotherapeutic actions. nih.gov Furthermore, the nature of the substituent at C-2 can influence selectivity. For example, combining a bulky polar diol on C-8 with a phenyl moiety on C-2 has been suggested to drive selectivity towards tankyrases. biorxiv.org

Position 3: The N-3 position is a common site for modification, and the introduction of a substituted aromatic ring at this position is crucial for various biological activities. nih.gov The nature of the substituent can impact potency and selectivity.

Positions 6 and 8: The presence of halogen atoms, such as iodine, at the 6 and 8 positions has been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov A phenyl ring at the eighth position and a nitro group at the sixth position have been associated with improved anti-cancer potency. nih.gov Generally, electron-rich substituents or halogens at the sixth position are known to enhance potency against bacteria. nih.gov

The following table summarizes the influence of substituents at key positions of the quinazolinone core on its biological activity.

PositionSubstituent TypeInfluence on Biological Activity
2 Methyl, Amine, ThiolEssential for antimicrobial activities. nih.gov
2 Styryl groupEnhanced chemotherapeutic actions. nih.gov
3 Substituted aromatic ringCrucial for various biological activities. nih.gov
6 & 8 Halogen atoms (e.g., Iodine)Significantly improved antibacterial activity. nih.gov
6 Nitro groupAssociated with improved anti-cancer potency. nih.gov
6 Electron-rich groups or halogensEnhanced potency against bacteria. nih.gov
8 Phenyl ringAssociated with improved anti-cancer potency. nih.gov

The incorporation of various heterocyclic moieties, particularly at the N-3 position, is a widely employed strategy to generate diverse and potent quinazolinone analogues. The fusion of the quinazolinone ring with other heterocyclic systems, such as pyrazole, can lead to compounds with significant biological activities. nih.gov For example, pyrazolo[1,5-c] quinazolin-2-one derivatives have demonstrated notable cytotoxic activity. nih.gov Similarly, the attachment of a thiadiazole ring to the quinazolinone nucleus has been linked to anti-HIV, anti-fungal, and antibacterial activities. nih.gov The nature of the heterocyclic ring and its point of attachment to the quinazolinone core are critical determinants of the resulting biological profile.

Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one Analogues

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is a cornerstone of medicinal chemistry efforts focused on this scaffold. rjptonline.org These synthetic strategies often involve the construction of the quinazolinone ring from precursors like anthranilic acid or isatoic anhydride (B1165640), followed by or concurrent with the introduction of substituents at the C-2 and N-3 positions. nih.govrsc.org

The N-3 position of the quinazolinone ring is readily amenable to substitution, allowing for the introduction of a wide variety of functionalities. acs.org A common synthetic route involves the reaction of an intermediate benzoxazinone (B8607429) with a primary amine, which introduces the desired substituent at the N-3 position. nih.govresearchgate.net This method allows for the incorporation of aryl, heteroaryl, alkyl, and cycloalkyl amines. rsc.org

Another approach for N-3 alkylation involves the prolonged reaction of anthranilamides with dimethylformamide di(primary-alkyl)acetals. researchgate.netsigmaaldrich.com In these reactions, the O-alkyl group of the orthoamide serves as the source of the N(3)-alkyl group. researchgate.netsigmaaldrich.com The steric bulk of the orthoamide can influence the site of alkylation, with more crowded reagents potentially leading to O-alkylation instead. researchgate.netsigmaaldrich.com

The following table provides examples of synthetic methods for N-3 modification.

Starting MaterialReagentProductReference
BenzoxazinonePrimary amine (R-NH₂)N-3 substituted quinazolinone nih.govresearchgate.net
AnthranilamideDimethylformamide di(primary-alkyl)acetalN-3 alkylated quinazolinone researchgate.netsigmaaldrich.com

The C-2 position of the quinazolinone ring can be functionalized through various synthetic methods. One common strategy involves the use of orthoesters in a multicomponent reaction with isatoic anhydride and an amine, which affords 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org The choice of orthoester determines the substituent at the C-2 position.

Another approach involves the condensation of an anthranilic acid with a carboxylic acid or acyl chloride to form an intermediate benzoxazinone, which is then reacted with an amine. The substituent from the carboxylic acid or acyl chloride is incorporated at the C-2 position. rjptonline.org Furthermore, modifications can be made to an existing quinazolinone core. For instance, a 2-methyl group can undergo Knoevenagel condensation with aldehydes to install a 2-styryl group. acs.org

The table below outlines some synthetic routes for C-2 functionalization.

PrecursorReagent(s)C-2 SubstituentReference
Isatoic anhydride, AmineOrthoesterFrom orthoester rsc.org
Anthranilic acidCarboxylic acid/Acyl chloride, AmineFrom carboxylic acid/acyl chloride rjptonline.org
2-MethylquinazolinoneAldehyde2-Styryl group acs.org

Halogenated and Other Electron-Withdrawing/Donating Analogues

The electronic properties of the substituents on the quinazolinone ring play a pivotal role in determining the biological activity of the resulting analogues. The introduction of halogens and other electron-withdrawing or electron-donating groups can significantly impact the potency and selectivity of these compounds. nih.gov

The presence of electron-withdrawing groups, such as a nitro group at the C-6 position, has been associated with enhanced anticancer activity. nih.gov Halogenation, particularly at positions 6 and 8, is a well-established strategy for improving antibacterial properties. nih.gov For instance, the presence of a chlorine group in the para position of an aromatic ring attached to a pyrazolo[1,5-c] quinazolin-2-one moiety was found to be more effective than an electron-withdrawing nitro group in terms of cytotoxic activity. nih.gov

The following table provides examples of the influence of halogenated and other electronic groups on the activity of quinazolinone analogues.

PositionSubstituentElectronic NatureInfluence on ActivityReference
6Nitro (NO₂)Electron-withdrawingEnhanced anticancer potency nih.gov
6 & 8Iodine (I)Halogen (Electron-withdrawing)Significantly improved antibacterial activity nih.gov
Para-position of phenyl at C-2Chlorine (Cl)Halogen (Electron-withdrawing)Improved cytotoxic activity nih.gov
6 or 7Small electron-donating groupsElectron-donatingBeneficial for inhibitory activity nih.gov

Development of Novel Fused Heterocyclic Systems

The strategic derivatization of the 2-amino-6-nitroquinazolin-4(3H)-one scaffold has been pivotal in the synthesis of complex, fused heterocyclic systems. The inherent reactivity of the 2-amino group, acting as a binucleophile, allows for annulation reactions where an additional heterocyclic ring is constructed onto the quinazolinone core. These reactions expand the chemical space of quinazolinone-based compounds, leading to novel polycyclic architectures with unique structural features. Key strategies involve the cyclocondensation of the 2-amino group with various electrophilic reagents to form five- or six-membered heterocyclic rings fused to the pyrimidine (B1678525) ring of the quinazolinone nucleus.

Synthesis of Pyrimido[2,1-b]quinazolinone Systems

One of the prominent strategies for elaborating the this compound framework is the construction of a fused six-membered pyrimidine ring, resulting in the pyrimido[2,1-b]quinazolinone skeleton. This transformation is typically achieved by reacting the 2-amino group with 1,3-dielectrophilic species.

Table 1: Reagents for Pyrimido[2,1-b]quinazolinone Synthesis

Reagent Class Specific Example Fused System
β-Keto Esters Ethyl Acetoacetate Substituted Pyrimido[2,1-b]quinazolinone
α,β-Unsaturated Ketones Chalcones Tetrahydropyrimido[2,1-b]quinazolinone

Synthesis of Current time information in Bangalore, IN.researchgate.netrsc.orgTriazolo[4,3-a]quinazolinone Systems

The synthesis of five-membered triazole rings fused to the quinazolinone core represents another significant derivatization pathway. The Current time information in Bangalore, IN.researchgate.netrsc.orgtriazolo[4,3-a]quinazolin-5-one system is accessible from this compound through a multi-step sequence. The initial step involves the conversion of the 2-amino group into a more reactive 2-hydrazino functionality. This is typically accomplished via diazotization followed by reduction.

The resulting 2-hydrazino-6-nitroquinazolin-4(3H)-one is a key intermediate that can be cyclized with various one-carbon electrophiles to form the fused triazole ring. nih.gov For example, refluxing the hydrazino intermediate with formic acid yields the parent Current time information in Bangalore, IN.researchgate.netrsc.orgtriazolo[4,3-a]quinazolin-5-one. The use of other reagents like orthoesters or carbon disulfide can introduce substituents on the triazole ring. aun.edu.eg

Table 2: Reagents for Current time information in Bangalore, IN.researchgate.netrsc.orgTriazolo[4,3-a]quinazolinone Synthesis

Intermediate Reagent Fused System
2-Hydrazino-6-nitroquinazolin-4(3H)-one Formic Acid 9-Nitro- Current time information in Bangalore, IN.researchgate.netrsc.orgtriazolo[4,3-a]quinazolin-5(4H)-one
2-Hydrazino-6-nitroquinazolin-4(3H)-one Triethyl Orthoformate 1-Methyl-9-nitro- Current time information in Bangalore, IN.researchgate.netrsc.orgtriazolo[4,3-a]quinazolin-5(4H)-one

Synthesis of Current time information in Bangalore, IN.researchgate.netrsc.orgTriazolo[5,1-b]quinazolinone Systems

An alternative isomeric fused triazole system, the Current time information in Bangalore, IN.researchgate.netrsc.orgtriazolo[5,1-b]quinazolinone, can also be synthesized. Unlike the [4,3-a] isomers, these are often prepared through one-pot, multi-component reactions. A common approach involves the condensation of the parent this compound, an aromatic aldehyde, and a compound like dimedone in the presence of a catalyst. researchgate.net This reaction proceeds through a complex cascade of condensations and cyclizations to afford highly substituted tetrahydro- Current time information in Bangalore, IN.researchgate.netrsc.orgtriazolo[5,1-b]quinazolinone derivatives. The regiochemistry of the final fused product is distinct from the methods starting with a hydrazino intermediate, highlighting the versatility of synthetic strategies in accessing different isomeric scaffolds.

Synthesis of Imidazo[2,1-b]quinazolinone Systems

The construction of a fused imidazole (B134444) ring leads to the imidazo[2,1-b]quinazolinone scaffold. This is typically achieved by reacting this compound with α-haloketones or α-halocarbonyl compounds, such as chloroacetyl chloride nih.gov or phenacyl bromide. The reaction involves an initial N-alkylation of the 2-amino group, followed by an intramolecular cyclization where the second nitrogen of the amino group attacks the carbonyl carbon, and subsequent dehydration to form the aromatic fused imidazole ring. This method allows for the introduction of various substituents on the imidazole portion of the molecule, depending on the choice of the α-haloketone reagent.

Spectroscopic and Structural Elucidation of 2 Amino 6 Nitroquinazolin 4 3h One and Its Analogues

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. In the study of quinazolinone derivatives, IR spectra provide valuable insights into their structural features. For instance, the IR spectrum of 3-amino-7-iodo-2-methyl-quinazoline-4(3H)-one shows characteristic absorption bands at 3284 and 3194 cm⁻¹, which are attributed to the N-H stretching vibrations of the amino group. researchgate.net The spectrum also displays a band at 3046 cm⁻¹ corresponding to aromatic C-H stretching, a strong absorption at 1660 cm⁻¹ for the C=O group, and a band at 1596 cm⁻¹ for the C=N bond. researchgate.net The absence of a C-O stretching band and the presence of the NH₂ bands confirm the successful conversion of the corresponding benzoxazinone (B8607429) to the quinazolinone. researchgate.net

In a related study, the reaction between 2-aminoquinazolin-4(3H)-one and hydrazine (B178648) hydrate (B1144303) was monitored using IR spectroscopy. rsc.org The changes observed in the IR spectra indicated an interaction at the carbonyl center of the quinazolinone. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to assign the complex spectra of quinazolinone derivatives.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For example, in the ¹H NMR spectrum of 3-amino-7-iodo-2-methyl-quinazoline-4(3H)-one, the aromatic protons appear as a multiplet in the region of δ 7.15–7.52 ppm. researchgate.net The amino group protons show a singlet at δ 5.80 ppm, and the methyl protons resonate as a singlet at δ 2.58 ppm. researchgate.net The ¹³C NMR spectrum of the same compound displays signals for the carbonyl carbon at δ 160.28 ppm and other aromatic and aliphatic carbons at their expected chemical shifts. researchgate.net

Similarly, detailed ¹H and ¹³C NMR data have been reported for a variety of other quinazolinone analogues, such as 2-phenylquinazolin-4(3H)-one and its substituted derivatives. rsc.org The chemical shifts in these compounds are influenced by the nature and position of substituents on the quinazolinone core and the phenyl ring. rsc.org For instance, the ¹H NMR spectrum of 2-(2-(trifluoromethyl)phenyl)quinazolin-4(3H)-one shows a broad singlet for the N-H proton at δ 10.48 ppm, while the aromatic protons appear as multiplets in the range of δ 7.54-8.24 ppm. rsc.org Its ¹³C NMR spectrum reveals the carbonyl carbon at δ 163.2 ppm and the trifluoromethyl carbon as a quartet due to C-F coupling. rsc.org

Table 1: ¹H and ¹³C NMR Data for Selected Quinazolinone Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-Amino-7-iodo-2-methyl-quinazoline-4(3H)-one researchgate.netDMSO7.52 – 7.15 (m, 3H, ArH), 5.80 (s, 2H, NH₂), 2.58 (s, 3H, CH₃)160.28 (C=O), 156.21, 154.57, 149.07, 143.77, 113.65, 108.24, 105.64, 22.58 (CH₃)
2-Phenylquinazolin-4(3H)-one rsc.orgDMSO-d₆12.56 (br s, 1H, NH), 8.21 (d, J = 7.9 Hz, 2H), 8.18 (dd, J = 7.9, 1.2 Hz, 1H), 7.85 (t, J = 8.0 Hz, 1H), 7.76 (d, J = 7.9 Hz, 1H), 7.62-7.52 (m, 4H)Not explicitly provided in the search result.
2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one rsc.orgCDCl₃10.48 (br s, 1H, NH), 8.24 (d, J = 7.9 Hz, 1H), 7.88-7.78 (m, 3H), 7.77-7.67 (m, 3H), 7.54 (t, J = 7.2 Hz, 1H)163.2 (C=O), 151.6, 148.7, 135.0, 132.8, 132.1, 130.58, 130.56, 128.8 (q, JC-F = 31.5 Hz), 127.9, 127.3, 127.0 (q, JC-F = 4.8 Hz), 126.3, 123.6 (q, JC-F = 272.1 Hz), 120.7

Two-Dimensional NMR (COSY, HMBC)

Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing connectivity between protons and carbons within the molecule. In the study of 6-nitroquinazoline-2,4(1H,3H)-dione, a COSY experiment revealed correlations between adjacent protons H1/H3 and H3/H4. The HMBC spectrum showed long-range correlations between carbons and protons, such as C3/H1, C5/H1, C9/H1, C9/H3, and C10/H4, which were crucial for the complete assignment of the structure. researchgate.net These techniques are particularly useful for unambiguously assigning signals in complex aromatic systems.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For several quinazolinone derivatives, HRMS data has been used to confirm their calculated molecular formulas. rsc.org For example, the HRMS (ESI) of 2-(2-(trifluoromethyl)phenyl)quinazolin-4(3H)-one showed an [M+H]⁺ ion at m/z 291.0739, which is in close agreement with the calculated value of 291.0740 for C₁₅H₁₀F₃N₂O⁺. rsc.org Similarly, the HRMS data for 2-phenylquinazolin-4(3H)-one and its bromo- and methoxy-substituted analogues have been reported, confirming their respective compositions. rsc.org

X-ray Crystallography

Single-crystal X-ray analysis provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal structures of 6-nitroquinazolin-4(3H)-one and its amino analogue, 6-aminoquinazolin-4(3H)-one, have been determined by single-crystal X-ray analysis. nih.goviucr.orgnih.goviucr.org In the crystal of 6-nitroquinazolin-4(3H)-one, molecules form hydrogen-bonded dimers through N—H⋯O interactions. nih.goviucr.orgnih.goviucr.org These dimers are further connected by weak C—H⋯N and C—H⋯O hydrogen bonds, resulting in a layered structure. nih.goviucr.orgnih.gov The layers are also linked by π–π stacking interactions, with centroid-to-centroid distances of 3.8264 (13) and 3.9600 (14) Å, forming a three-dimensional network. nih.goviucr.org

In the case of 6-aminoquinazolin-4(3H)-one, the molecules also form hydrogen-bonded dimers via N—H⋯O interactions. nih.goviucr.orgnih.gov However, in this structure, N—H⋯N and C—H⋯O interactions link the dimers into a three-dimensional network. nih.goviucr.orgnih.gov The crystal structure of a related compound, 7-nitroquinazolin-4(3H)-one, also reveals intermolecular N—H⋯O hydrogen bonds that link molecules into centrosymmetric dimers. nih.gov These dimers are further connected by weak C—H⋯O and C—H⋯N hydrogen bonds and π–π stacking interactions, with a centroid-to-centroid distance of 3.678 (3) Å, to form a three-dimensional network. nih.gov

The crystal structure of 7-fluoro-6-nitroquinazolin-4(3H)-one is stabilized by intermolecular N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds. nih.gov The quinazolinone unit is essentially planar, and the nitro group is twisted from this plane. nih.gov

Table 2: Key Intermolecular Interactions in Quinazolinone Derivatives

CompoundType of InteractionDescriptionReference
6-Nitroquinazolin-4(3H)-oneHydrogen BondingN—H⋯O, C—H⋯N, C—H⋯O nih.goviucr.orgnih.gov
π-π StackingCentroid-centroid distances of 3.8264 (13) and 3.9600 (14) Å nih.goviucr.org
6-Aminoquinazolin-4(3H)-oneHydrogen BondingN—H⋯O, N—H⋯N, C—H⋯O nih.goviucr.orgnih.gov
7-Nitroquinazolin-4(3H)-oneHydrogen BondingN—H⋯O, C—H⋯O, C—H⋯N nih.gov
π-π StackingCentroid-centroid distance of 3.678 (3) Å nih.gov
7-Fluoro-6-nitroquinazolin-4(3H)-oneHydrogen BondingN—H⋯O, C—H⋯N, C—H⋯O nih.gov

Conformational Analysis and Molecular Planarity

The conformation and planarity of the quinazoline (B50416) ring system are defining features of its structure. In the case of 6-nitroquinazolin-4(3H)-one, the molecule is nearly planar. nih.gov However, a slight rotation of the nitro group is observed relative to the quinazoline ring system. nih.gov This is evidenced by the C5—C6—N9—O3 and C7—C6—N9—O2 torsion angles, which are 6.0 (3)° and 4.9 (4)° respectively. nih.gov

An analogue, 6-aminoquinazolin-4(3H)-one, also demonstrates a largely planar structure. nih.gov This compound crystallizes with two independent molecules in the asymmetric unit, and in both, all atoms (with the exception of the amino-group hydrogens) lie on the same plane. nih.gov Another related compound, 4-aminoquinazoline, exists in both protonated and unprotonated forms within the same crystal structure, and both forms are planar. nih.gov

Bond Length and Angle Analysis

The precise measurement of bond lengths and angles provides a detailed picture of the molecular geometry and electronic distribution within these compounds.

For 6-nitroquinazolin-4(3H)-one , the bond lengths and angles are within normal ranges and show good agreement with previously reported data. nih.goviucr.org

Selected Geometric Parameters for 6-nitroquinazolin-4(3H)-one

Parameter Value (Å/°)
O1—C4 1.229 (3)
N1—C2 1.378 (3)
N1—C8A 1.385 (3)
N3—C2 1.321 (3)
N3—C4 1.396 (3)
C5—C6 1.374 (4)
C6—C7 1.383 (4)
C6—N9 1.469 (3)
C2—N1—C8A 117.8 (2)
C2—N3—C4 124.7 (2)
N1—C2—N3 120.7 (2)
O1—C4—N3 120.9 (2)
C5—C6—C7 121.2 (2)
C5—C6—N9 119.5 (2)
C7—C6—N9 119.3 (2)

Data sourced from Turgunov et al. (2021) nih.gov

In the analogue 6-aminoquinazolin-4(3H)-one , there are two crystallographically independent molecules (A and B) which exhibit slight differences in their geometric parameters. nih.gov The nitrogen atom of the amino group in these molecules is in a state between sp² and sp³ hybridization. nih.gov

Selected Bond Lengths for 6-aminoquinazolin-4(3H)-one

Bond Molecule A (Å) Molecule B (Å)
O1—C4 1.240 (3) 1.243 (3)
N1—C2 1.375 (3) 1.379 (3)
N3—C2 1.321 (3) 1.319 (3)
N3—C4 1.393 (3) 1.389 (3)
C6—N9 1.399 (3) 1.402 (3)

Data sourced from Turgunov et al. (2021) nih.gov

In the case of 4-aminoquinazoline , protonation at the N1 nitrogen atom in one of its forms (Molecule A) leads to noticeable changes in bond lengths when compared to the unprotonated form (Molecule B). nih.gov Specifically, the N1—C2 and N3—C4 bonds are elongated, while the C2—N3 and C4—N9 bonds are shortened in the protonated molecule. nih.gov In both forms of 4-aminoquinazoline, the nitrogen atom of the amino group is in an sp² hybridized state, with the sum of valence angles around the nitrogen atoms being 360° and 359° for molecules A and B, respectively. nih.gov

Table of Compounds

Compound Name
2-Amino-6-nitroquinazolin-4(3H)-one
6-nitroquinazolin-4(3H)-one
6-aminoquinazolin-4(3H)-one

Computational Chemistry and Molecular Modeling Studies of 2 Amino 6 Nitroquinazolin 4 3h One

Quantum Chemical Calculations of Electronic Structure

There are no published studies detailing the quantum chemical calculations of 2-Amino-6-nitroquinazolin-4(3H)-one. Therefore, specific data on its charge density distribution and the results of a dipole moment analysis are not available.

Molecular Docking Investigations

No molecular docking investigations specifically targeting this compound have been reported. Consequently, there is no information regarding its ligand-receptor binding interactions with targets such as DNA, protein kinases, or other enzymes, nor are there any predictions of its active site binding conformations.

Q & A

Q. How can researchers differentiate between isomeric byproducts during synthesis?

  • HPLC-DAD/MS : Resolve isomers using C18 columns with acetonitrile/water gradients. For example, 6-nitro vs. 8-nitro isomers exhibit distinct UV-Vis spectra (λmax shifts from 320 nm to 340 nm). 2D NMR (e.g., NOESY) confirms spatial proximity of substituents .

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